Cas no 1434271-02-9 (1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one)

1-(1-(Prop-2-yn-1-yl)-1H-indol-3-yl)ethan-1-one is a specialized organic compound featuring an indole core functionalized with a propynyl group at the nitrogen position and an acetyl group at the 3-position. This structure imparts reactivity suitable for further derivatization, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The propynyl moiety offers potential for click chemistry applications, enabling efficient conjugation with azide-containing molecules. The acetyl group enhances electrophilicity, facilitating nucleophilic substitution or condensation reactions. Its well-defined molecular architecture ensures consistent performance in heterocyclic synthesis, serving as a versatile intermediate for constructing complex indole-based frameworks. The compound’s stability under standard handling conditions further supports its utility in research and industrial applications.
1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one structure
1434271-02-9 structure
Product Name:1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one
CAS No:1434271-02-9
MF:C13H11NO
MW:197.232543230057
CID:4465853
Update Time:2026-04-10

1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[1-(2-propyn-1-yl)-1H-indol-3-yl]-
    • 1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one

1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-30765119-1.0g
1-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]ethan-1-one
1434271-02-9 95%
1.0g
$0.0 2023-01-15
Enamine
BBV-106183616-1g
1-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]ethan-1-one
1434271-02-9 95%
1g
$0.0 2023-09-05

Additional information on 1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one

Recent Advances in the Study of 1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one (CAS: 1434271-02-9): A Comprehensive Research Brief

The compound 1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one (CAS: 1434271-02-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the compound's role as a versatile scaffold for the development of novel bioactive molecules. Its indole core, coupled with the prop-2-yn-1-yl moiety, provides a platform for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various biological contexts. Researchers have successfully synthesized derivatives of this compound, demonstrating its adaptability in medicinal chemistry applications.

In terms of biological activity, preliminary investigations have revealed promising results. The compound exhibits moderate to strong inhibitory effects against specific enzyme targets, including kinases and proteases, which are implicated in various disease pathways. Molecular docking studies suggest that the prop-2-yn-1-yl group plays a crucial role in binding interactions, potentially enhancing the compound's affinity for target proteins.

One of the most significant breakthroughs involves the compound's potential application in oncology. Recent in vitro studies have shown that certain derivatives of 1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one exhibit selective cytotoxicity against cancer cell lines while showing minimal effects on normal cells. This selectivity is attributed to the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis.

The compound's pharmacokinetic properties have also been investigated, with studies focusing on its metabolic stability and bioavailability. While initial results indicate moderate metabolic stability, researchers are exploring various formulation strategies to improve its drug-like properties. These include the development of prodrug derivatives and nanoparticle-based delivery systems.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one. Novel catalytic systems have been developed to improve yield and purity, with particular attention to green chemistry principles. These improvements are crucial for scaling up production for further preclinical studies.

Looking forward, researchers are particularly excited about the compound's potential in targeted therapy. Its unique chemical structure allows for precise modifications that could enhance target specificity while minimizing off-target effects. Several research groups are currently investigating its application in personalized medicine approaches, particularly in cancers with specific genetic profiles.

In conclusion, 1-1-(prop-2-yn-1-yl)-1H-indol-3-ylethan-1-one represents a promising chemical entity with diverse therapeutic potential. While challenges remain in optimizing its pharmacological properties, the current body of research provides a strong foundation for future development. Continued investigation into its mechanism of action and structure-activity relationships will be crucial for translating these findings into clinical applications.

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